
4-Bromo-2-ethylphenylboronic acid pinacol ester
Overview
Description
4-Bromo-2-ethylphenylboronic acid pinacol ester is a chemical compound with the CAS Number: 1674364-30-7 . It has a molecular weight of 311.03 and its IUPAC name is 2-(4-bromo-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, pinacol boronic esters are generally valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20BBrO2/c1-6-10-9-11(16)7-8-12(10)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3 .Chemical Reactions Analysis
Pinacol boronic esters, such as this compound, are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling . A recent study reported the catalytic protodeboronation of alkyl boronic esters, which was paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
4-Bromo-2-ethylphenylboronic acid pinacol ester has various applications in scientific research. One of the significant applications of this compound is in organic synthesis. It can be used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. Additionally, this compound can be used as a ligand in catalytic reactions, such as Suzuki-Miyaura cross-coupling reaction and Heck reaction.
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-ethylphenylboronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic ester transfers an organic group to the palladium catalyst . This interaction results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound plays a crucial role, is a key pathway in synthetic chemistry . The reaction enables the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of various organic compounds .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at room temperature , and its reaction with the palladium catalyst occurs under mild and functional group tolerant conditions . Additionally, the compound’s susceptibility to hydrolysis can be influenced by the pH of the environment .
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 4-Bromo-2-ethylphenylboronic acid pinacol ester in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various compounds, and it can also be used as a ligand in catalytic reactions. Additionally, this compound is relatively easy to synthesize and purify.
However, there are also limitations to using this compound in lab experiments. One of the limitations is its potential toxicity. This compound can interact with biomolecules, which can lead to alterations in their structure and function. Additionally, this compound can be difficult to handle due to its sensitivity to air and moisture.
Future Directions
There are several future directions for the research on 4-Bromo-2-ethylphenylboronic acid pinacol ester. One of the future directions is to study the mechanism of action of this compound in more detail. Additionally, researchers can investigate the potential applications of this compound in medicinal chemistry, material science, and other fields. Furthermore, researchers can explore the synthesis of new derivatives of this compound and study their properties and applications.
Conclusion
In conclusion, this compound is a versatile compound that has various applications in scientific research. This compound can be synthesized through various methods, and it can be used as a building block for the synthesis of various compounds. Additionally, this compound can interact with biomolecules, which can lead to alterations in their structure and function. While there are limitations to using this compound in lab experiments, there are also several future directions for research on this compound.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
properties
IUPAC Name |
2-(4-bromo-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrO2/c1-6-10-9-11(16)7-8-12(10)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMWFBWQBOCRGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Br)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



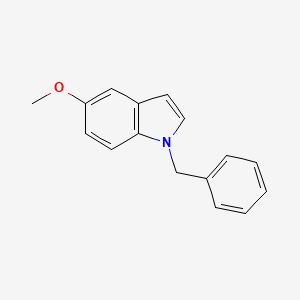



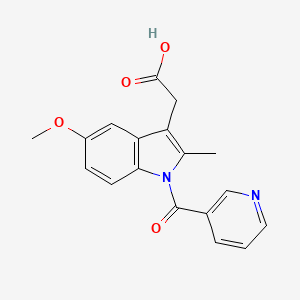
![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B3348360.png)
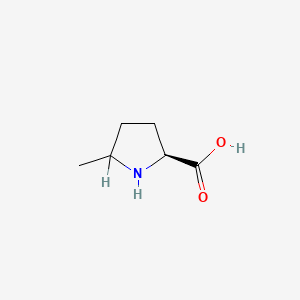
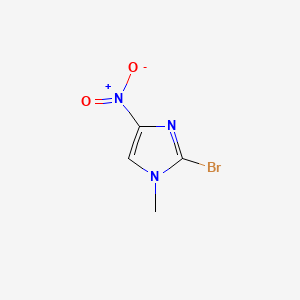
![(3-Chloroimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B3348383.png)

![Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]-](/img/structure/B3348386.png)

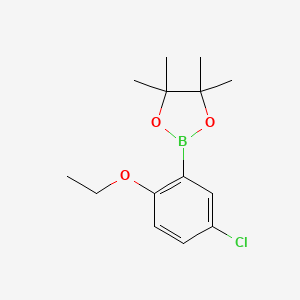
![6-Methoxyimidazo[1,2-b]pyridazin-3-amine](/img/structure/B3348413.png)